molecular formula C23H19BrN2 B1630266 4-(bromomethyl)-1-trityl-1H-imidazole CAS No. 562074-49-1

4-(bromomethyl)-1-trityl-1H-imidazole

Cat. No. B1630266
M. Wt: 403.3 g/mol
InChI Key: VVCLKPGOGFZAHN-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzonitrile is a compound used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . It’s also useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide .


Synthesis Analysis

The synthesis of similar compounds often involves the conversion of a carboxylic acid to the corresponding alcohol via reduction, followed by bromination of the alcohol .


Molecular Structure Analysis

The molecular structure of similar compounds like 4-bromo-benzonitrile can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the formation of an anion, which is stabilized by the presence of a solvent. This anion then reacts with the substrate to form the desired product .

Safety And Hazards

Compounds like Methyl 4-(bromomethyl)benzoate are considered hazardous. They may cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

4-(bromomethyl)-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2/c24-16-22-17-26(18-25-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCLKPGOGFZAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624661
Record name 4-(Bromomethyl)-1-(triphenylmethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(bromomethyl)-1-trityl-1H-imidazole

CAS RN

562074-49-1
Record name 4-(Bromomethyl)-1-(triphenylmethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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